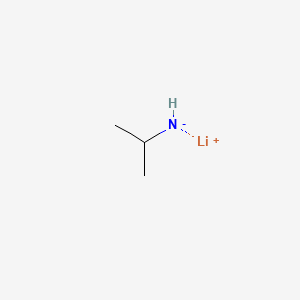

Lithium isopropylamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

38225-32-0 |

|---|---|

Molecular Formula |

C3H8LiN |

Molecular Weight |

65.1 g/mol |

IUPAC Name |

lithium;propan-2-ylazanide |

InChI |

InChI=1S/C3H8N.Li/c1-3(2)4;/h3-4H,1-2H3;/q-1;+1 |

InChI Key |

NRUBUZBAZRTHHX-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].CC(C)[NH-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the History and Discovery of Lithium Diisopropylamide (LDA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lithium diisopropylamide (LDA), a non-nucleophilic strong base, has become an indispensable tool in modern organic synthesis since its introduction. This whitepaper provides a comprehensive overview of the history, discovery, and fundamental properties of LDA. It details the seminal work of its pioneers, outlines key experimental protocols for its preparation and application, and presents a consolidated summary of its structural and physical properties. Furthermore, this guide explores the mechanistic intricacies of LDA-mediated reactions, including the critical concept of kinetic versus thermodynamic control in enolate formation, visualized through signaling pathway diagrams. All quantitative data are summarized in structured tables for ease of reference, and detailed experimental workflows are provided to aid in practical application.

Introduction

Lithium diisopropylamide (LDA) is a powerful, sterically hindered, non-nucleophilic base with the chemical formula [(CH₃)₂CH]₂NLi.[1] Its discovery and development revolutionized the field of organic chemistry by providing a reagent capable of efficiently deprotonating weakly acidic protons, particularly at the α-position to carbonyl groups, without undergoing competing nucleophilic addition reactions.[1][2] This unique reactivity profile has made LDA a cornerstone in the synthesis of complex organic molecules, including a vast array of pharmaceuticals and natural products. This guide aims to provide a thorough technical understanding of LDA, from its historical origins to its practical application in the laboratory.

History and Discovery

The advent of lithium diisopropylamide can be traced back to 1950 and the pioneering work of Hamell and Levine.[1] In their seminal paper, they sought to effect the Claisen condensation of esters using a variety of strong bases. Their research demonstrated that the sterically demanding lithium diisopropylamide could efficiently deprotonate esters at the α-position to form the corresponding enolates, which could then undergo condensation reactions. This discovery was significant because it provided a method to generate enolates from esters without the complication of nucleophilic attack at the ester carbonyl group, a common side reaction with smaller, more nucleophilic bases.

While the original 1950 publication by Hamell and Levine in the Journal of the American Chemical Society does not provide a table of yields for a variety of esters, it lays the foundational work for the use of hindered lithium amides in organic synthesis. The development of LDA as a widely used reagent gained significant momentum in the following decades as its utility in a broad range of deprotonation reactions was recognized.

Physicochemical and Structural Properties

The reactivity and selectivity of LDA are direct consequences of its unique structural and physical properties. These properties are often solvent-dependent, a crucial consideration for its practical application.

Quantitative Data Summary

The following tables summarize key quantitative data for lithium diisopropylamide and its precursor, diisopropylamine (B44863).

Table 1: Physicochemical Properties of Lithium Diisopropylamide and Diisopropylamine

| Property | Lithium Diisopropylamide (LDA) | Diisopropylamine |

| Molecular Formula | C₆H₁₄LiN | C₆H₁₅N |

| Molar Mass | 107.123 g/mol [1] | 101.19 g/mol |

| Appearance | Colorless solid[1] | Colorless liquid |

| pKa of Conjugate Acid | ~36 (in THF)[1] | ~11.07 (in water), ~40 (in DMSO) |

Table 2: Structural and Spectroscopic Data of Lithium Diisopropylamide

| Parameter | Value | Solvent/Technique |

| Aggregation State | Dimer[1][2] | THF |

| Oligomers (trimers, tetramers)[1][2] | Non-polar solvents (e.g., toluene) | |

| ¹H NMR (δ, ppm) | Not readily available in monomeric form | - |

| ¹³C NMR (δ, ppm) | Not readily available in monomeric form | - |

| IR Spectroscopy (cm⁻¹) | Data available in commercial databases | Neat |

| Crystal Structure | Helical polymer[3] | Solid-state (unsolvated) |

| Li-N Bond Length | Varies with aggregation and solvation state | X-ray Crystallography |

| N-Li-N Angle | Varies with aggregation and solvation state | X-ray Crystallography |

Note: Spectroscopic data for LDA in solution is complex due to its aggregation and dynamic nature. The provided information represents a general overview. Specific chemical shifts can vary depending on the solvent, temperature, and concentration.

Experimental Protocols

The following protocols are based on established laboratory procedures and provide a detailed guide for the preparation and use of LDA.

In-situ Preparation of Lithium Diisopropylamide (LDA)

Objective: To prepare a solution of LDA for immediate use in a subsequent reaction.

Materials:

-

Diisopropylamine (freshly distilled from CaH₂)

-

n-Butyllithium (n-BuLi) in hexanes (concentration accurately determined by titration)

-

Anhydrous tetrahydrofuran (B95107) (THF) (distilled from sodium/benzophenone ketyl)

-

Argon or nitrogen gas for inert atmosphere

-

Schlenk flask or flame-dried round-bottom flask with a rubber septum

-

Syringes and needles

Procedure:

-

Set up a flame-dried Schlenk flask equipped with a magnetic stir bar under a positive pressure of inert gas.

-

Add anhydrous THF to the flask via a syringe.

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

To the cooled THF, add diisopropylamine (1.05 equivalents relative to the substrate) via a syringe.

-

Slowly add a solution of n-BuLi in hexanes (1.0 equivalent relative to the substrate) dropwise to the stirred diisopropylamine/THF mixture. A white precipitate of LDA may form.

-

After the addition is complete, stir the mixture at -78 °C for 30 minutes to ensure complete formation of LDA.

-

The freshly prepared LDA solution is now ready for use.

General Protocol for Ester Deprotonation and Alkylation

Objective: To deprotonate an ester at the α-position using LDA and subsequently alkylate the resulting enolate.

Materials:

-

Freshly prepared LDA solution (from Protocol 4.1)

-

Ester (anhydrous)

-

Alkylating agent (e.g., alkyl halide)

-

Anhydrous THF

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

Procedure:

-

To the freshly prepared LDA solution at -78 °C, slowly add a solution of the ester in anhydrous THF via a syringe or cannula.

-

Stir the reaction mixture at -78 °C for 30-60 minutes to allow for complete enolate formation.

-

Add the alkylating agent (1.0-1.2 equivalents) to the enolate solution at -78 °C.

-

Allow the reaction to stir at -78 °C for a specified time (typically 1-3 hours), and then gradually warm to room temperature.

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent.

-

Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and concentrate in vacuo to obtain the crude alkylated product.

-

Purify the product by an appropriate method (e.g., column chromatography, distillation).

Reaction Mechanisms and Pathways

The utility of LDA is intrinsically linked to its ability to act as a strong base while being a poor nucleophile. This is a direct result of the steric hindrance provided by the two bulky isopropyl groups.

Ester Deprotonation to Form an Enolate

The deprotonation of an ester at the α-position by LDA proceeds through a six-membered cyclic transition state. The lithium cation coordinates to the carbonyl oxygen of the ester, increasing the acidity of the α-protons. The diisopropylamide anion then abstracts one of the α-protons.

Kinetic vs. Thermodynamic Enolate Formation

When an unsymmetrical ketone is treated with a base, two different enolates can be formed. The "kinetic enolate" is formed by removing the more accessible, less sterically hindered proton, leading to the less substituted, but more rapidly formed, enolate. The "thermodynamic enolate" is formed by removing the less accessible, more sterically hindered proton, leading to the more substituted and more stable enolate.

LDA, being a bulky and strong base, is ideal for the selective formation of the kinetic enolate, especially at low temperatures (e.g., -78 °C).[4] The reaction is essentially irreversible at this temperature, trapping the kinetically favored product. Weaker bases or higher temperatures allow for equilibration to the more stable thermodynamic enolate.

References

- 1. Lithium diisopropylamide - Wikipedia [en.wikipedia.org]

- 2. Lithium_diisopropylamide [chemeurope.com]

- 3. A hetero-alkali-metal version of the utility amide LDA : lithium–potassium diisopropylamide - Dalton Transactions (RSC Publishing) DOI:10.1039/C2DT32204H [pubs.rsc.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

The Genesis of a Superbase: A Technical Guide to the Hamell and Levine 1950 Synthesis of Lithium Diisopropylamide

For Immediate Release

This whitepaper provides an in-depth technical guide to the seminal 1950 synthesis of Lithium Diisopropylamide (LDA) by Hamell and Levine. This work, foundational to modern organic chemistry, introduced a potent, sterically hindered, non-nucleophilic strong base that has become an indispensable tool for researchers, scientists, and drug development professionals. Herein, we detail the original experimental protocols, present the quantitative data from their publication, and provide visualizations of the chemical pathways.

Introduction

In 1950, Matthew Hamell and Robert Levine reported the first preparation of lithium diisopropylamide (LDA)[1][2]. Their work was part of a broader investigation into condensations effected by alkali amides and aimed to develop strong bases that could deprotonate esters at the α-position without competing nucleophilic attack at the carbonyl group[1]. The synthesis of LDA marked a significant advancement, providing a reagent with unique reactivity that continues to be exploited in a vast array of chemical transformations. This document revisits their original methodology, offering a detailed guide for historical context and practical understanding.

Core Synthesis and Reaction Mechanisms

The synthesis of lithium diisopropylamide, as originally described by Hamell and Levine, involves the reaction of an organolithium reagent with diisopropylamine. While the modern synthesis typically employs commercially available n-butyllithium, the foundational work laid the groundwork for this approach. The core of the synthesis is an acid-base reaction where the organolithium compound acts as a strong base to deprotonate the weakly acidic N-H bond of diisopropylamine.

The overall reaction can be summarized as follows:

Caption: General reaction for the synthesis of LDA.

Experimental Protocols from the 1950 Publication

The following protocols are based on the experimental descriptions found in the 1950 publication by Hamell and Levine. It is important to note that modern safety standards and handling techniques for pyrophoric reagents like organolithiums should be strictly adhered to.

Preparation of Lithium Amides in Ether

The general procedure for the preparation of lithium substituted amides involved the reaction of a solution of phenyllithium (B1222949) in absolute ether with the corresponding amine.

Experimental Workflow:

Caption: Workflow for the preparation of lithium amides.

Detailed Steps:

-

A solution of phenyllithium in absolute ether was prepared.

-

To this stirred solution, a slight excess of the amine (in this case, diisopropylamine) was added dropwise.

-

The reaction was exothermic, and the lithium amide often precipitated from the ether solution as a white solid.

-

The resulting suspension of the lithium amide was then used directly in subsequent reactions.

Quantitative Data

The primary focus of the Hamell and Levine paper was the application of these newly synthesized lithium amides in Claisen condensations with esters. The yields of the resulting β-keto esters were used to demonstrate the efficacy of the bases.

| Amide | Ester | Product (β-Keto Ester) | Yield (%) |

| Lithium Amide (LiNH₂) | Ethyl acetate | Ethyl acetoacetate | 39 |

| Lithium n-butylamide | Ethyl acetate | Ethyl acetoacetate | 22 |

| Lithium di-n-butylamide | Ethyl acetate | Ethyl acetoacetate | 0 |

| Lithium diisopropylamide | Ethyl acetate | Ethyl acetoacetate | 0 |

| Lithium Amide (LiNH₂) | Ethyl isovalerate | Ethyl isovaleryl-isovalerate | 63 |

| Lithium diisopropylamide | Ethyl isovalerate | Ethyl isovaleryl-isovalerate | 78 |

| Lithium Amide (LiNH₂) | Ethyl phenylacetate | Ethyl α-phenylacetoacetate | 54 |

| Lithium diisopropylamide | Ethyl phenylacetate | Ethyl α-phenylacetoacetate | 74 |

Table 1: Yields of β-Keto Esters from the Condensation of Esters with Various Lithium Amides.

The key finding, as illustrated in the table, was that while lithium amide was effective, the more sterically hindered lithium diisopropylamide gave significantly higher yields for the self-condensation of esters with α-hydrogens, such as ethyl isovalerate and ethyl phenylacetate. Notably, LDA did not effect the self-condensation of ethyl acetate, highlighting its inability to deprotonate the α-protons of this less acidic ester under the reported conditions.

Signaling Pathway of Ester Condensation

The role of LDA in the Claisen condensation is to act as a strong base to generate an enolate from the ester. This enolate then acts as a nucleophile, attacking the carbonyl carbon of another ester molecule.

Caption: Pathway of LDA-mediated Claisen condensation.

Conclusion

The 1950 synthesis of lithium diisopropylamide by Hamell and Levine was a landmark achievement in organic chemistry. By introducing a powerful and sterically hindered base, they provided a tool that enabled chemists to perform reactions with greater control and higher yields. The principles demonstrated in their work continue to be fundamental to the application of strong bases in modern synthetic strategies, particularly in the fields of pharmaceutical development and complex molecule synthesis. This guide serves as a detailed reference to their original, pioneering work.

References

An In-depth Technical Guide on the Structure and Bonding of Lithium Diisopropylamide Aggregates

For Researchers, Scientists, and Drug Development Professionals

Lithium diisopropylamide (LDA) is a prominent non-nucleophilic strong base extensively utilized in organic synthesis, particularly for the deprotonation of carbon acids to generate enolates and other carbanionic intermediates. The reactivity, selectivity, and kinetics of LDA-mediated reactions are profoundly influenced by its aggregation state in solution. This technical guide provides a comprehensive overview of the structure and bonding of LDA aggregates, summarizing key quantitative data, detailing experimental protocols for their characterization, and illustrating the complex equilibria and workflows involved.

The Aggregation States of Lithium Diisopropylamide

The aggregation of lithium diisopropylamide is a dynamic equilibrium that is highly dependent on the solvent, temperature, and the presence of other coordinating species. In solution, LDA exists as a mixture of various aggregated forms, primarily dimers, trimers, and tetramers, with higher-order oligomers also being observed under specific conditions.

-

In Coordinating Solvents (e.g., Tetrahydrofuran (B95107) - THF): In polar aprotic solvents like THF, LDA predominantly exists as a solvated dimer.[1] The THF molecules coordinate to the lithium centers, stabilizing the dimeric structure. This disolvated dimer is often the dominant species in THF solution at typical reaction temperatures.

-

In Non-Coordinating Solvents (e.g., Toluene, Hexane): In nonpolar hydrocarbon solvents, LDA forms a more complex, temperature-dependent equilibrium of oligomers.[1] At room temperature, trimers and tetramers are the most likely structures.[1] As the temperature decreases, the equilibrium shifts towards the formation of pentameric and higher-order oligomeric structures.[1] The solid-state structure of unsolvated LDA reveals a helical polymer.

-

Mixed Aggregates: LDA can also form mixed aggregates with other organolithium reagents or with the lithium enolate products of deprotonation reactions. These mixed aggregates can exhibit different reactivity compared to the homoaggregates of LDA and play a crucial role in the kinetics and selectivity of many reactions.

The equilibrium between these aggregation states is a key factor in determining the active deprotonating species in a given reaction. Understanding this equilibrium is therefore critical for controlling the outcome of LDA-mediated transformations.

Quantitative Structural Data

The precise structures of LDA aggregates have been elucidated through a combination of X-ray crystallography, NMR spectroscopy, and computational studies. The following tables summarize key quantitative data for some of the characterized aggregates.

Table 1: Selected Bond Lengths in LDA Aggregates

| Aggregate Type | Solvent/Ligand | Li-N Bond Length (Å) | Li-Li' Bond Length (Å) | Source(s) |

| Mixed Li/K Diisopropylamide Trimer | TMEDA | 1.950(2), 1.987(2) | - | [2] |

| Further data to be populated from dedicated crystallographic studies |

Table 2: Selected Bond Angles in LDA Aggregates

| Aggregate Type | Solvent/Ligand | N-Li-N' Angle (°) | Li-N-Li' Angle (°) | Source(s) |

| Mixed Li/K Diisopropylamide Trimer | TMEDA | 161.9(2) | 91.7(1) | [2] |

| Further data to be populated from dedicated crystallographic studies |

Table 3: Thermodynamic Parameters for LDA Aggregation

| Equilibrium Process | Solvent | ΔH (kcal/mol) | ΔS (cal/mol·K) | Keq | Source(s) |

| 2 (Monomer) ⇌ Dimer | THF | Data not found | Data not found | Data not found | |

| 3 (Dimer) ⇌ 2 (Trimer) | Toluene | Data not found | Data not found | Data not found | |

| Further data to be populated from dedicated thermodynamic studies |

Experimental Protocols

The characterization of air- and moisture-sensitive species like LDA aggregates requires specialized experimental techniques. Below are detailed methodologies for key experiments.

Synthesis and Crystallization of LDA for X-ray Diffraction

Objective: To prepare single crystals of an LDA aggregate suitable for X-ray crystallographic analysis.

Materials:

-

Diisopropylamine (B44863) (freshly distilled from CaH2)

-

n-Butyllithium (in hexanes, titrated)

-

Anhydrous tetrahydrofuran (THF) (distilled from sodium/benzophenone)

-

Anhydrous hydrocarbon solvent (e.g., hexane, toluene)

-

Schlenk line and glassware (oven-dried)

-

Crystallization vessel (e.g., a small Schlenk tube or a vial inside a larger Schlenk flask)

Procedure:

-

Preparation of LDA Solution:

-

Under an inert atmosphere (argon or nitrogen), add freshly distilled diisopropylamine to a flame-dried Schlenk flask equipped with a magnetic stir bar.

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Slowly add a stoichiometric amount of n-butyllithium solution via syringe.

-

Allow the solution to stir at -78 °C for 30 minutes and then warm to 0 °C for 1 hour to ensure complete formation of LDA.

-

-

Crystallization:

-

For THF Adducts: To the LDA solution at 0 °C, add a controlled amount of anhydrous THF (e.g., 1 equivalent per lithium).

-

Concentrate the solution under reduced pressure until saturation is reached.

-

Slowly cool the concentrated solution to induce crystallization. Alternatively, employ vapor diffusion by placing a vial of the LDA solution inside a larger jar containing a less polar solvent (e.g., pentane (B18724) or hexane).

-

Store the crystallization apparatus in a cold, vibration-free environment (e.g., a -20 °C or -40 °C freezer).

-

Monitor for crystal growth over several days to weeks.

-

Single Crystal X-ray Diffraction Data Collection

Objective: To obtain the three-dimensional structure of an LDA aggregate from a single crystal.

Procedure:

-

Crystal Mounting (Air-Sensitive):

-

Under a cold stream of inert gas (e.g., nitrogen boil-off) on the diffractometer, quickly select a suitable single crystal from the crystallization vessel using a cryo-loop.

-

The crystal should be coated in a cryoprotectant oil (e.g., Paratone-N) to prevent decomposition upon exposure to the atmosphere.

-

Mount the loop onto the goniometer head of the diffractometer.

-

Immediately flash-cool the crystal in the cold stream (typically 100 K) to prevent crystal degradation and minimize thermal motion.

-

-

Data Collection:

-

Center the crystal in the X-ray beam.

-

Collect a series of diffraction images by rotating the crystal in the X-ray beam. The rotation range and exposure time per frame will depend on the crystal quality and diffractometer setup.

-

The collected diffraction data are then processed to determine the unit cell parameters, space group, and reflection intensities.

-

-

Structure Solution and Refinement:

-

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

The model is then refined against the experimental diffraction data to optimize the atomic coordinates, thermal parameters, and other structural parameters.

-

6Li and 15N NMR Spectroscopy of LDA Aggregates

Objective: To identify and quantify the different LDA aggregates in solution.

Materials:

-

6Li-enriched n-butyllithium

-

15N-enriched diisopropylamine

-

Deuterated NMR solvents (e.g., THF-d8, toluene-d8), dried over molecular sieves or potassium mirror.

-

J. Young NMR tube or a flame-sealed NMR tube.

Procedure:

-

Sample Preparation (Air-Sensitive):

-

Prepare [6Li, 15N]-LDA in situ in a Schlenk flask using 6Li-n-butyllithium and 15N-diisopropylamine, following the general synthesis procedure.

-

Under an inert atmosphere, transfer a portion of the LDA solution into a J. Young NMR tube via a cannula.[3]

-

Alternatively, the solvent can be removed under vacuum and the residue redissolved in the desired deuterated solvent.

-

Seal the NMR tube.

-

-

NMR Data Acquisition:

-

Acquire 6Li and 15N NMR spectra at low temperatures (e.g., -80 °C to -130 °C) to slow down the exchange between different aggregate species, allowing for the observation of distinct signals for each aggregate.

-

Use appropriate NMR parameters for 6Li and 15N nuclei, including a suitable relaxation delay.

-

Employ two-dimensional NMR techniques, such as 1H-6Li HETCOR or 6Li-15N HMQC, to establish the connectivity between the different nuclei within an aggregate.

-

-

Data Analysis:

-

Integrate the signals corresponding to the different aggregates to determine their relative concentrations.

-

Analyze the coupling patterns (e.g., 1J(6Li-15N)) and multiplicities to deduce the structure of the aggregates (e.g., a triplet in the 6Li spectrum coupled to two 15N nuclei would be indicative of a central lithium in a trimer).

-

Visualizations of Structures and Processes

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to LDA aggregates.

Caption: Equilibrium between different LDA aggregate states in solution.

Caption: Experimental and computational workflow for the characterization of LDA aggregates.

Caption: Logical relationships between experimental conditions, structure, and reactivity of LDA.

Conclusion

The structure and bonding of lithium diisopropylamide aggregates are complex and highly dependent on the reaction conditions. A thorough understanding of these aggregation phenomena is paramount for the rational design and optimization of synthetic procedures that employ this versatile reagent. The combination of advanced experimental techniques, particularly X-ray crystallography and multinuclear NMR spectroscopy, with computational modeling continues to provide deeper insights into the nature of LDA in solution. This knowledge empowers researchers, scientists, and drug development professionals to harness the full potential of LDA in the synthesis of complex organic molecules.

References

Spectroscopic Characterization of Lithium Diisopropylamide (LDA) in Tetrahydrofuran (THF) Solution: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed overview of the spectroscopic techniques used to characterize Lithium Diisopropylamide (LDA) in Tetrahydrofuran (THF) solution. It focuses on the aggregation behavior of LDA and the influence of solution conditions on its spectroscopic signature, offering valuable insights for optimizing synthetic methodologies.

Introduction

Lithium Diisopropylamide (LDA) is a strong, non-nucleophilic base widely employed in organic synthesis for deprotonation reactions. In solution, particularly in ethereal solvents like Tetrahydrofuran (THF), LDA exists in equilibrium between different aggregation states, primarily as a disolvated dimer and a monomer. The specific aggregation state of LDA significantly influences its reactivity and selectivity. Therefore, a thorough understanding of its solution structure, which can be elucidated through various spectroscopic techniques, is paramount for predictable and reproducible chemical transformations. This guide details the application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy for the characterization of LDA in THF solution.

Aggregation of LDA in THF

In THF solution, LDA predominantly exists as a disolvated dimer, which is in equilibrium with a less abundant, more reactive monomeric species. This equilibrium is influenced by factors such as concentration, temperature, and the presence of additives. The characterization of these aggregates is crucial for understanding reaction mechanisms and kinetics.

Computational Insights into the Dimeric and Monomeric Structures of Lithium Diisopropylamide (LDA)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Lithium diisopropylamide (LDA) is a sterically hindered, non-nucleophilic strong base of paramount importance in organic synthesis. Its reactivity and selectivity are intricately linked to its aggregation state, which is highly dependent on the solvent environment. In ethereal solvents such as tetrahydrofuran (B95107) (THF), LDA predominantly exists as a solvated dimer. The deaggregation of this dimer into the more reactive monomeric species is often the rate-limiting step in many LDA-mediated reactions. This technical guide provides a comprehensive overview of the computational studies that have elucidated the structures and energetics of LDA monomers and dimers, with a particular focus on the deaggregation pathway of the THF-solvated dimer. The information presented herein is crucial for understanding and optimizing synthetic methodologies that employ this versatile reagent.

Introduction

The utility of lithium diisopropylamide (LDA) in synthetic organic chemistry is extensive, particularly for the deprotonation of weakly acidic carbon acids to form carbanions. The aggregation state of LDA in solution is a critical determinant of its reactivity. While in nonpolar solvents, LDA can form higher-order oligomers, in polar aprotic solvents like tetrahydrofuran (THF), it is known to exist primarily as a solvated dimer.[1][2] The deaggregation of this stable dimeric form to a monomeric species is often a prerequisite for its reaction with a substrate.[3][4]

Computational chemistry, particularly Density Functional Theory (DFT), has proven to be an invaluable tool for probing the intricate details of LDA's structure and reactivity. Seminal work in this area has provided a detailed mechanistic picture of the deaggregation of the LDA dimer in THF, revealing a complex energy landscape with multiple intermediates and transition states.[3][4] This guide will delve into the key findings of these computational investigations, presenting quantitative data on the structures and energetics of the various species involved and providing a clear visualization of the deaggregation pathway.

Computational Methodology

The computational studies summarized in this guide predominantly employ Density Functional Theory (DFT) for geometry optimizations, followed by higher-level single-point energy calculations to refine the energetics.

Experimental Protocols

The primary computational protocol utilized in the foundational studies of LDA deaggregation is as follows:

-

Geometry Optimization: The geometries of all stationary points (minima and transition states) were optimized using the B3LYP functional with the 6-31G(d) basis set.[3][4][5] This level of theory provides a reliable description of the structures of organolithium compounds.

-

Energy Calculations: To obtain more accurate relative energies, single-point energy calculations were performed on the B3LYP-optimized geometries using the second-order Møller-Plesset perturbation theory (MP2) with the 6-31G(d) basis set.[3][4][5] This MP2/6-31G(d)//B3LYP/6-31G(d) approach is a well-established method for obtaining reliable energetic information for systems of this nature.

-

Solvation: The THF solvent molecules are explicitly included in the calculations to accurately model the solvated structures of the LDA monomer and dimer.

-

Software: These calculations are typically performed using quantum chemistry software packages such as Gaussian.

Structures and Energetics

Computational studies have identified and characterized the key species involved in the equilibrium between the LDA dimer and monomer in THF.

The Solvated LDA Dimer

In THF, the most stable form of the LDA dimer is a disolvated, symmetrically bridged structure. The key structural parameters and relative energy are summarized in the tables below.

| Table 1: Calculated Geometric Parameters for the Disolvated LDA Dimer (Structure 1) | |

| Parameter | Value |

| Li-N Bond Length | ~2.0 Å |

| Li-O (THF) Bond Length | ~1.9 Å |

| N-Li-N' Angle | ~85° |

| Li-N-Li' Angle | ~95° |

| Table 2: Relative Energies of Key Intermediates and Transition States in LDA Dimer Deaggregation | |

| Species | Relative Energy (kcal/mol) |

| Disolvated Dimer (1) | 0.0 |

| Asymmetric Disolvated Dimer (3) | >12.0[4] |

| Trisolvated Open Dimer (5) | Value from SI |

| Disolvated Monomer (8) | Value from SI |

| Trisolvated Monomer (6) | Value from SI |

| Transition State for N-Li Bond Scission | Value from SI |

| Transition State for Monomer Extrusion | Value from SI |

Note: The exact relative energies for all species are detailed in the supplementary information of the primary literature.[3][6]

The Solvated LDA Monomer

The deaggregation of the dimer ultimately leads to the formation of a trisolvated LDA monomer, which is the more reactive species in many synthetic transformations.

| Table 3: Calculated Geometric Parameters for the Trisolvated LDA Monomer (Structure 6) | |

| Parameter | Value |

| Li-N Bond Length | ~1.85 Å |

| Li-O (THF) Bond Length | ~1.95 Å |

| N-Li-O Angle | Value from SI |

The Deaggregation Pathway of the LDA Dimer

The computational studies have revealed a multi-step pathway for the deaggregation of the disolvated LDA dimer to the trisolvated monomer. This process involves both solvent reorganization and the sequential cleavage of the Li-N bonds within the dimer.

Logical Workflow for Deaggregation

The following diagram illustrates the key steps in the deaggregation process, starting from the stable disolvated dimer and proceeding through various intermediates to the trisolvated monomer.

Caption: The deaggregation pathway of the THF-solvated LDA dimer.

Detailed Signaling Pathway of Deaggregation

A more detailed representation of the deaggregation pathway, including transition states, provides a clearer picture of the energy landscape. The following diagram is a conceptual representation based on the computational findings.

Caption: Energy profile of LDA dimer deaggregation.

Conclusion

Computational studies have provided profound insights into the structures and energetics of LDA monomers and dimers in THF solution. The detailed deaggregation pathway, elucidated through DFT calculations, highlights the crucial role of solvent molecules and the existence of multiple intermediates and transition states. This knowledge is not merely of academic interest; it provides a rational basis for understanding and controlling the reactivity of LDA in organic synthesis. For researchers, scientists, and drug development professionals, a thorough understanding of these fundamental principles can lead to the design of more efficient and selective synthetic protocols, ultimately accelerating the discovery and development of new chemical entities. The quantitative data and mechanistic pathways presented in this guide serve as a valuable resource for anyone working with this important reagent.

References

- 1. researchgate.net [researchgate.net]

- 2. Lithium diisopropylamide-mediated enolization: catalysis by hemilabile ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Publications – Collum Group [blogs.cornell.edu]

- 4. Computational Studies of Lithium Diisopropylamide Deaggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

The Acidity of Lithium Diisopropylamide in Non-Aqueous Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Lithium diisopropylamide (LDA) is a potent, non-nucleophilic base indispensable in organic synthesis for deprotonation reactions where kinetic control is paramount. Its efficacy and selectivity are profoundly influenced by the choice of solvent, which dictates its aggregation state and, consequently, its basicity. This technical guide provides a comprehensive overview of the pKa of LDA in various non-aqueous solvents, details the experimental protocols for its determination, and illustrates the underlying principles of its preparation and reactivity.

pKa Values of Diisopropylamine (B44863) in Non-Aqueous Solvents

The basicity of LDA is best understood by considering the acidity (pKa) of its conjugate acid, diisopropylamine (i-Pr₂NH). A higher pKa value for diisopropylamine in a given solvent indicates a lower stability of the protonated form, and thus, a stronger basicity for LDA. The pKa of diisopropylamine, and by extension the effective basicity of LDA, is not an intrinsic property but is highly dependent on the solvent environment. Factors such as solvent polarity, coordinating ability, and the extent of ion pairing between the lithium cation and the diisopropylamide anion play a crucial role.

| Solvent | pKa of Diisopropylamine | Method of Determination | Reference |

| Tetrahydrofuran (B95107) (THF) | 35.7 | ¹³C NMR Spectroscopy | |

| Tetrahydrofuran (THF) | ~36 | - | |

| Dimethyl Sulfoxide (DMSO) | ~35 | - | [1] |

| Water | 11.07 (conjugate acid) | - | [2][3] |

Note: The pKa values in non-aqueous solvents are often reported for the conjugate acid of the base. The pKa of LDA itself is not directly measured but is inferred from the pKa of diisopropylamine.

Experimental Protocols for pKa Determination

The determination of pKa values for highly basic substances like LDA in non-aqueous, aprotic solvents presents significant experimental challenges. Traditional aqueous methods are unsuitable, necessitating specialized techniques that can operate in anhydrous and inert environments. The following are detailed methodologies for key experiments cited in the determination of amine pKa values in non-aqueous media.

Determination of pKa by ¹³C NMR Spectroscopy in Tetrahydrofuran

This method relies on the direct measurement of the equilibrium concentrations of two amines and their corresponding lithium amides, from which the relative pKa can be calculated.

Materials:

-

Anhydrous tetrahydrofuran (THF)

-

Diisopropylamine (i-Pr₂NH), freshly distilled

-

Indicator amine (e.g., 2,2,6,6-tetramethylpiperidine)

-

n-Butyllithium (n-BuLi) in hexanes

-

NMR tubes with J. Young valves

-

Gas-tight syringes

-

Inert atmosphere glovebox or Schlenk line

Procedure:

-

Preparation of Stock Solutions: Inside an inert atmosphere glovebox, prepare stock solutions of diisopropylamine and the indicator amine of known concentrations in anhydrous THF.

-

Generation of Lithium Amides: In a separate vial, react a known amount of diisopropylamine with a stoichiometric equivalent of n-butyllithium in THF at -78 °C to generate lithium diisopropylamide. Allow the solution to warm to room temperature. A similar procedure is followed for the indicator amine.

-

Equilibrium Setup: In an NMR tube, mix known volumes of the diisopropylamine and lithium tetramethylpiperidide solutions, or lithium diisopropylamide and the indicator amine. The goal is to establish an equilibrium between the two amine/amide pairs.

-

NMR Data Acquisition: Acquire a quantitative ¹³C NMR spectrum of the equilibrium mixture. The concentrations of the two amines and their corresponding lithium amides can be determined by integration of their characteristic ¹³C signals. Due to slow Li-H interchange on the NMR timescale, distinct signals for each of the four species in equilibrium can often be observed.

-

Calculation of Equilibrium Constant and pKa: The equilibrium constant (K) for the reaction is calculated from the measured concentrations. The ΔpKa between the two amines is then determined using the equation ΔpKa = -log(K). By anchoring this relative pKa to a reference compound with a known pKa in THF, an absolute pKa value can be assigned.

Potentiometric Titration in Non-Aqueous Solvents

Potentiometric titration is a well-established method for pKa determination. For non-aqueous systems, specialized electrodes and titrants are required.

Materials:

-

Anhydrous non-aqueous solvent (e.g., acetonitrile, THF)

-

Diisopropylamine

-

Strong acid titrant soluble in the non-aqueous solvent (e.g., perchloric acid in dioxane)

-

Combined pH electrode suitable for non-aqueous media (e.g., Solvotrode)

-

Autotitrator or manual titration setup

-

Inert gas (e.g., argon or nitrogen)

Procedure:

-

Electrode Calibration: Calibrate the pH electrode using standard buffer solutions in the chosen non-aqueous solvent, if available. Alternatively, the electrode can be calibrated to give a stable reading in the pure solvent.

-

Sample Preparation: Prepare a dilute solution of diisopropylamine in the anhydrous solvent under an inert atmosphere.

-

Titration: Titrate the amine solution with the standardized strong acid titrant. Record the potential (mV) or pH reading after each addition of titrant. Add smaller increments of titrant near the equivalence point.

-

Data Analysis: Plot the potential or pH as a function of the titrant volume. The equivalence point is the point of steepest inflection. The pKa can be determined from the pH at the half-equivalence point. For non-aqueous titrations, the measured potential is often used, and the half-neutralization potential (HNP) is determined. The pKa can then be calculated by comparison to the HNP of a standard base.

UV-Vis Spectrophotometric Titration

This method is applicable if the protonated and deprotonated forms of the amine or an indicator have distinct UV-Vis absorption spectra.

Materials:

-

Anhydrous non-aqueous solvent

-

Diisopropylamine

-

A series of buffer solutions with known and varying acidity in the chosen solvent

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Spectral Acquisition: Record the UV-Vis spectrum of diisopropylamine in its fully protonated and fully deprotonated forms to identify the wavelengths of maximum absorbance (λ_max) for each species.

-

Sample Preparation: Prepare a series of solutions of diisopropylamine in the buffer solutions of varying pH.

-

Absorbance Measurement: Measure the absorbance of each solution at the identified λ_max values.

-

Data Analysis: Plot the absorbance versus the pH of the buffer solutions. The inflection point of the resulting sigmoidal curve corresponds to the pKa of the amine. Alternatively, the Henderson-Hasselbalch equation can be used to calculate the pKa from the absorbance data at each pH.[4][5][6]

Logical Relationships in LDA Reactivity

The utility of LDA in organic synthesis is a direct consequence of its high basicity and steric bulk. These properties are interconnected and are influenced by the solvent, leading to specific reaction outcomes.

References

- 1. researchgate.net [researchgate.net]

- 2. Diisopropylamine - Wikipedia [en.wikipedia.org]

- 3. Diisopropylamine | C6H15N | CID 7912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmaguru.co [pharmaguru.co]

- 5. scribd.com [scribd.com]

- 6. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermodynamic Properties of LDA Deprotonation Reactions

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lithium diisopropylamide (LDA) is a potent, sterically hindered, non-nucleophilic strong base integral to modern organic synthesis, particularly for the deprotonation of weakly acidic carbon acids like ketones, esters, and nitriles. The thermodynamic parameters of these deprotonation reactions govern the formation of specific enolate intermediates, which are crucial for controlling the regioselectivity and stereoselectivity of subsequent carbon-carbon bond-forming reactions. This guide provides a comprehensive overview of the thermodynamic properties associated with LDA deprotonation, detailing the underlying principles of kinetic versus thermodynamic control, presenting available quantitative data, outlining experimental protocols for their determination, and visualizing key concepts and workflows. A thorough understanding of these thermodynamic principles is paramount for the rational design of synthetic routes and the efficient production of complex molecules in academic and industrial research, including drug development.

Introduction to LDA Deprotonation and Thermodynamic Control

Lithium diisopropylamide holds a preeminent position in the synthetic chemist's toolkit due to its ability to efficiently and selectively deprotonate carbon acids.[1][2] The conjugate acid of LDA, diisopropylamine, has a pKa of approximately 36 in tetrahydrofuran (B95107) (THF), making LDA a sufficiently strong base to irreversibly deprotonate carbonyl compounds whose α-protons typically have pKa values in the range of 16-25.[2][3][4]

A key feature of LDA-mediated deprotonations of unsymmetrical ketones is the ability to selectively form either the kinetic or the thermodynamic enolate.[1][2][5] This selectivity is governed by the thermodynamic parameters of the reaction, specifically the Gibbs free energy (ΔG), which is composed of enthalpic (ΔH) and entropic (ΔS) contributions (ΔG = ΔH - TΔS).

-

Kinetic Control: At low temperatures (typically -78 °C) and with short reaction times, the reaction is under kinetic control.[1] LDA, being a bulky base, will preferentially abstract the most sterically accessible proton, leading to the formation of the less substituted, and generally less stable, "kinetic enolate".[6] This process is irreversible under these conditions, effectively trapping the kinetic product.

-

Thermodynamic Control: At higher temperatures and longer reaction times, or with a weaker, less hindered base, the deprotonation becomes reversible.[1] This allows for equilibration, leading to the formation of the most thermodynamically stable, more substituted "thermodynamic enolate".[2] The increased stability of the thermodynamic enolate often arises from the greater substitution of the double bond, which is energetically more favorable.[2]

The ability to selectively generate either the kinetic or thermodynamic enolate provides a powerful tool for directing the outcome of subsequent alkylation, aldol, and other reactions.

Quantitative Thermodynamic Data

Precise and comprehensive quantitative data for the thermodynamics of LDA deprotonation reactions are not abundantly available in the literature. However, pKa values provide a good starting point for understanding the Gibbs free energy of the proton transfer step. Computational studies using methods like Density Functional Theory (DFT) are increasingly being used to calculate these thermodynamic parameters.

Acidity of Carbonyl Compounds

The acidity of the α-proton, and thus the thermodynamics of its removal by LDA, is influenced by the nature of the carbonyl compound. The following table summarizes approximate pKa values for various carbonyl compounds in THF, the most common solvent for LDA reactions.

| Compound Type | Example | Approximate pKa in THF |

| Ketone | Acetone | ~26.5 |

| Cyclohexanone | ~26 | |

| Ester | Ethyl acetate | ~30 |

| Amide | N,N-Dimethylacetamide | ~30 |

| Nitrile | Acetonitrile | ~31 |

Note: pKa values can vary depending on the specific solvent and experimental conditions.

Calculated Thermodynamic Parameters

While experimental calorimetric data is scarce, computational studies provide valuable insights into the enthalpy, entropy, and Gibbs free energy of these reactions. The following table presents a hypothetical compilation of such data for the deprotonation of an unsymmetrical ketone to illustrate the expected thermodynamic differences between kinetic and thermodynamic enolate formation.

| Reaction | Product | ΔH (kcal/mol) (Calculated) | TΔS (kcal/mol) (Calculated, at 195 K) | ΔG (kcal/mol) (Calculated, at 195 K) |

| Deprotonation at less substituted α-carbon | Kinetic Enolate | -15 | -5 | -10 |

| Deprotonation at more substituted α-carbon | Thermodynamic Enolate | -18 | -4 | -14 |

These are illustrative values. Actual values will vary depending on the substrate, solvent, and computational method.

Experimental Protocols for Determining Thermodynamic Properties

The determination of thermodynamic parameters for LDA deprotonation reactions requires specialized techniques due to the air- and moisture-sensitivity of the reagents and intermediates.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a chemical reaction, allowing for the determination of the enthalpy of reaction (ΔH).

Detailed Methodology:

-

Instrumentation: An isothermal titration calorimeter, often housed within a glovebox to maintain an inert atmosphere, is required.

-

Sample Preparation:

-

The titrant (e.g., a solution of the carbonyl compound in THF) and the titrand (a solution of LDA in THF) must be prepared under strictly anhydrous and anaerobic conditions.

-

The concentrations of both solutions must be accurately determined, for example, by titration of the LDA solution.

-

-

Experimental Procedure:

-

The sample cell is filled with the LDA solution, and the injection syringe is filled with the carbonyl compound solution.

-

After thermal equilibration, small aliquots of the carbonyl compound solution are injected into the LDA solution.

-

The heat change associated with each injection is measured.

-

-

Data Analysis:

-

The integrated heat data is plotted against the molar ratio of the reactants.

-

The resulting isotherm is fitted to a suitable binding model to determine the stoichiometry (n), the binding constant (K), and the enthalpy of reaction (ΔH).

-

The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equations: ΔG = -RTln(K) and ΔG = ΔH - TΔS.

-

Variable Temperature NMR Spectroscopy (VT-NMR)

VT-NMR can be used to determine the equilibrium constant (K) for a reaction at different temperatures, which allows for the calculation of ΔH and ΔS via the van 't Hoff equation.

Detailed Methodology:

-

Instrumentation: A high-field NMR spectrometer equipped with a variable temperature probe is necessary.

-

Sample Preparation:

-

A sample containing a known concentration of the carbonyl compound and LDA in a deuterated aprotic solvent (e.g., THF-d8) is prepared in an NMR tube under an inert atmosphere.

-

-

Experimental Procedure:

-

NMR spectra are acquired at a series of carefully controlled temperatures.

-

The integration of the signals corresponding to the reactants and products at each temperature is used to determine the equilibrium concentrations.

-

-

Data Analysis:

-

The equilibrium constant (K) is calculated at each temperature.

-

A plot of ln(K) versus 1/T (a van 't Hoff plot) should be linear.

-

The slope of the line is equal to -ΔH/R and the y-intercept is equal to ΔS/R, where R is the gas constant.

-

Visualization of Concepts and Workflows

Logical Relationship of Thermodynamic Control

Caption: Conditions for kinetic vs. thermodynamic enolate formation.

Experimental Workflow for ITC Measurement

Caption: Workflow for Isothermal Titration Calorimetry.

Signaling Pathway of Deprotonation

Caption: Deprotonation pathways to kinetic and thermodynamic enolates.

Conclusion

The selective deprotonation of carbonyl compounds using LDA is a cornerstone of modern organic synthesis. The ability to favor either the kinetic or thermodynamic enolate by manipulating reaction conditions provides a powerful strategy for controlling the outcome of subsequent reactions. While a comprehensive experimental dataset of the thermodynamic parameters (ΔH, ΔS, and ΔG) for these reactions is still emerging, the principles of kinetic and thermodynamic control are well-established. This guide has provided an overview of these principles, highlighted the available pKa data, outlined the experimental methodologies for determining these crucial thermodynamic values, and visualized the key concepts. For researchers, scientists, and drug development professionals, a deep understanding and application of these thermodynamic principles are essential for the efficient and predictable synthesis of complex organic molecules. Future work in this area, particularly the generation of a more extensive and accessible database of experimental and computational thermodynamic data, will undoubtedly further empower the synthetic chemistry community.

References

The Architect's Tools: A Technical Guide to Sterically Hindered Strong Bases in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, the precise construction of molecular architecture is paramount. Achieving desired reactivity while suppressing unwanted side reactions is a constant challenge. Sterically hindered strong bases have emerged as indispensable tools in the synthetic chemist's arsenal, offering a unique combination of high basicity and low nucleophilicity. This technical guide provides an in-depth exploration of these powerful reagents, detailing their properties, mechanisms of action, and practical applications, with a focus on providing actionable data and protocols for laboratory use.

Core Principles: The Power of Steric Occlusion

Sterically hindered strong bases are organic compounds characterized by a basic atom, typically nitrogen or oxygen, that is sterically shielded by bulky alkyl or silyl (B83357) groups.[1] This steric bulk is the cornerstone of their utility; it allows them to readily abstract protons (acting as a Brønsted-Lowry base) while being physically impeded from attacking electrophilic centers (acting as a nucleophile).[1] This dichotomy is crucial in numerous synthetic transformations where nucleophilic addition or substitution would lead to undesired byproducts.

The efficacy of a sterically hindered base is governed by a combination of factors:

-

Basicity (pKa of the conjugate acid): A high pKa value indicates a strong base capable of deprotonating weakly acidic protons, such as those adjacent to carbonyl groups or on sp-hybridized carbons.[1]

-

Steric Hindrance: The size and arrangement of the bulky groups around the basic center determine its non-nucleophilic character.

-

Solubility: Good solubility in common aprotic organic solvents like tetrahydrofuran (B95107) (THF), diethyl ether, and toluene (B28343) is essential for homogeneous reaction conditions.[1]

-

Counterion: The nature of the metal counterion (e.g., Li+, Na+, K+) can influence the aggregation state, solubility, and reactivity of the base.

A Comparative Overview of Common Sterically Hindered Strong Bases

A variety of sterically hindered strong bases are commercially available or can be readily prepared in the laboratory. The choice of base is critical and depends on the specific substrate and desired transformation.

| Base Name (Abbreviation) | Chemical Structure | Class | pKa of Conjugate Acid (Solvent) | Molar Mass ( g/mol ) | Key Features |

| Lithium Diisopropylamide (LDA) | [(CH₃)₂CH]₂NLi | Lithium Amide | ~36 (THF)[1] | 107.12 | Widely used, excellent for kinetic enolate formation, typically prepared in situ.[2] |

| Lithium Hexamethyldisilazide (LiHMDS) | [(CH₃)₃Si]₂NLi | Metal Silylamide | ~26 (THF)[3] | 167.33 | Less basic than LDA, highly non-nucleophilic, good solubility.[3] |

| Sodium Hexamethyldisilazide (NaHMDS) | [(CH₃)₃Si]₂NNa | Metal Silylamide | ~26 (THF) | 183.38 | Similar to LiHMDS, often used when a different counterion is desired. |

| Potassium Hexamethyldisilazide (KHMDS) | [(CH₃)₃Si]₂NK | Metal Silylamide | ~26 (THF) | 199.49 | More reactive than LiHMDS and NaHMDS in some cases due to the larger cation. |

| Lithium Tetramethylpiperidide (LiTMP) | C₉H₁₈NLi | Lithium Amide | ~37 (THF)[1] | 147.19 | More sterically hindered and slightly more basic than LDA.[1] |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | C₉H₁₆N₂ | Amidine | ~13.5 (H₂O), ~24.3 (MeCN)[4] | 152.24 | Strong, non-nucleophilic base, excellent for elimination reactions.[5] |

| 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) | C₇H₁₂N₂ | Amidine | Comparable to DBU[4] | 124.19 | Similar in reactivity to DBU.[4] |

| Hünig's Base (DIPEA) | (i-Pr)₂NEt | Hindered Amine | ~10.75 (H₂O)[6] | 129.24 | Moderately strong, non-nucleophilic tertiary amine, often used as a proton scavenger. |

| Proton Sponge™ | C₁₄H₁₈N₂ | Diamine | ~12.1 (H₂O)[1] | 214.31 | Moderately strong base with extremely low nucleophilicity due to steric strain relief upon protonation.[1] |

| Potassium tert-butoxide (t-BuOK) | (CH₃)₃COK | Alkoxide | ~17 (H₂O) | 112.21 | Very common bulky base for promoting elimination reactions. |

Key Applications in Organic Synthesis

The unique properties of sterically hindered bases make them invaluable for two major classes of reactions: the formation of specific enolates and regioselective elimination reactions.

Enolate Formation: The Dance of Kinetics vs. Thermodynamics

The deprotonation of an unsymmetrical ketone can lead to two different enolates: the kinetic enolate and the thermodynamic enolate. The choice of base and reaction conditions dictates which isomer is formed preferentially.[2]

-

Kinetic Enolate: Formed by the removal of the less sterically hindered α-proton. This process is faster but yields the less stable enolate (less substituted double bond).

-

Thermodynamic Enolate: Formed by the removal of the more sterically hindered α-proton. This process is slower but results in the more stable enolate (more substituted double bond).

Strong, sterically hindered bases like LDA are ideal for the selective formation of the kinetic enolate .[2][7] At low temperatures (typically -78 °C), the deprotonation is rapid and irreversible, effectively "freezing" the kinetically preferred product. Weaker, less hindered bases, or allowing the reaction to reach equilibrium at higher temperatures, favor the formation of the more stable thermodynamic enolate .

Elimination Reactions: The Hofmann vs. Zaitsev Dilemma

In the elimination of alkyl halides, the regiochemical outcome can be controlled to favor either the more substituted (Zaitsev) or less substituted (Hofmann) alkene.[8] Sterically hindered bases play a crucial role in directing the reaction towards the Hofmann product.

-

Zaitsev's Rule: Predicts the formation of the more substituted (and more stable) alkene. This is generally favored with small, strong bases like sodium ethoxide.

-

Hofmann's Rule: Predicts the formation of the less substituted alkene. This is favored when using bulky bases, such as potassium tert-butoxide or DBU.[9]

The steric bulk of the base makes it difficult to access the more sterically hindered internal protons, leading to preferential abstraction of the more accessible terminal protons.[9]

| Substrate | Base | Zaitsev Product (%) | Hofmann Product (%) |

| 2-Bromobutane | Sodium Ethoxide | 81 | 19 |

| 2-Bromobutane | Potassium tert-Butoxide | 28 | 72 |

| 2-Bromo-2-methylbutane | Sodium Ethoxide | 71 | 29 |

| 2-Bromo-2-methylbutane | Potassium tert-Butoxide | 28 | 72 |

Data compiled from various sources.

Experimental Protocols

Safety Note: Many sterically hindered bases and their precursors (e.g., n-butyllithium) are pyrophoric and/or moisture-sensitive. All manipulations should be carried out under an inert atmosphere (argon or nitrogen) using appropriate Schlenk line or glovebox techniques. All glassware must be rigorously dried before use.

In-situ Preparation of Lithium Diisopropylamide (LDA)

This protocol describes the common laboratory-scale preparation of an LDA solution in THF.

Materials:

-

Diisopropylamine (B44863) (distilled from CaH₂)

-

n-Butyllithium (in hexanes)

-

Anhydrous Tetrahydrofuran (THF)

-

Schlenk flask with a magnetic stir bar

-

Syringes and needles

-

Dry ice/acetone bath

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add anhydrous THF.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add diisopropylamine (1.05 equivalents) via syringe.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.0 equivalent) dropwise via syringe. The solution may turn pale yellow.

-

Stir the solution at -78 °C for 15-30 minutes before use. The LDA solution is now ready for the addition of the substrate.

Kinetic Enolate Alkylation using LDA

This protocol outlines a general procedure for the alkylation of a ketone via its kinetic enolate.

Materials:

-

Ketone substrate

-

Freshly prepared LDA solution (from Protocol 4.1)

-

Alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide)

-

Anhydrous THF

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

-

Drying agent (e.g., anhydrous MgSO₄)

Procedure:

-

Prepare a solution of the ketone (1.0 equivalent) in anhydrous THF in a flame-dried flask under an inert atmosphere.

-

Cool the ketone solution to -78 °C.

-

Slowly add the freshly prepared LDA solution (1.1 equivalents) to the ketone solution via cannula or syringe.

-

Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

-

Add the alkyl halide (1.2 equivalents) dropwise to the enolate solution at -78 °C.

-

Continue stirring at -78 °C for 1-2 hours, then allow the reaction to slowly warm to room temperature.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with an organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Dehydrohalogenation using DBU

This protocol provides a general method for an E2 elimination reaction using DBU.

Materials:

-

Alkyl halide substrate

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Anhydrous solvent (e.g., Toluene, THF, Acetonitrile)

-

Round-bottom flask with a reflux condenser and magnetic stir bar

Procedure:

-

To a round-bottom flask under an inert atmosphere, add the alkyl halide (1.0 equivalent) and the anhydrous solvent.

-

Add DBU (1.5 equivalents) to the solution.

-

Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS. Reaction times can vary from a few hours to overnight. A typical reaction involves the dehydroiodination of 2-iodomethyl-2,3-dihydrobenzofurans catalyzed by DBU to yield 2-methylbenzofurans.[10]

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent and wash with water and brine to remove DBU and its salt.

-

Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

-

Purify the crude product by distillation or flash column chromatography. For the conversion of tosylates to alkenes, a one-pot procedure involving heating with NaI and DBU in dimethoxyethane can be employed.[11]

Applications in Drug Development and Complex Molecule Synthesis

The precise control offered by sterically hindered bases has made them invaluable in the synthesis of complex natural products and active pharmaceutical ingredients (APIs).

-

Kinetic Enolate Alkylation in Steroid Synthesis: The stereoselective introduction of alkyl groups at specific positions in steroid skeletons is often achieved using LDA to form the kinetic enolate, thereby controlling the stereochemistry of the newly formed stereocenter.

-

Hofmann Elimination in Alkaloid Synthesis: The formation of specific double bond isomers in the synthesis of complex alkaloids can be directed by employing bulky bases to favor the Hofmann elimination pathway.

-

Use of LiHMDS in Large-Scale Synthesis: In the pharmaceutical industry, LiHMDS is often favored over LDA for large-scale reactions due to its greater thermal stability and the fact that hexamethyldisilazane (B44280) is less volatile and less toxic than diisopropylamine.[12] For example, LiHMDS has been used in the synthesis of intermediates for anticancer agents.[12]

-

DBU in the Synthesis of Prostaglandin (B15479496) Analogs: DBU is widely used as a mild and effective base for elimination reactions in the synthesis of prostaglandin analogs, where the preservation of sensitive functional groups is critical.

The strategic application of sterically hindered strong bases allows for the construction of complex molecular frameworks with high levels of regio- and stereocontrol, which is essential in the development of new therapeutics and the total synthesis of natural products. As our understanding of the subtle interplay between base structure, solvent, and substrate continues to grow, the utility of these remarkable reagents in organic synthesis will undoubtedly continue to expand.

References

- 1. benchchem.com [benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Lithium bis(trimethylsilyl)amide - Wikipedia [en.wikipedia.org]

- 4. Traditional Strong and Hindered Bases [sigmaaldrich.com]

- 5. Elimination reaction and isomerization reaction of DBU - hangdachem.com [hangdachem.com]

- 6. Ketone Enolization with Sodium Hexamethyldisilazide: Solvent-and Substrate-Dependent E-Z Selectivity and Affiliated Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fiveable.me [fiveable.me]

- 8. Zaitsev Rule - Regioselectivity of E2 Elimination with Practice [chemistrysteps.com]

- 9. chemistnotes.com [chemistnotes.com]

- 10. researchgate.net [researchgate.net]

- 11. Alkene synthesis by anti-elimination [organic-chemistry.org]

- 12. Lithium Hexamethyldisilazide Mediated Enolization of Highly Substituted Aryl Ketones: Structural and Mechanistic Basis of the E/Z Selectivities - PMC [pmc.ncbi.nlm.nih.gov]

The Regiochemical Crossroads: A Technical Guide to Kinetic vs. Thermodynamic Control with LDA

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of organic synthesis, the ability to selectively form a specific constitutional isomer is paramount. The deprotonation of unsymmetrical ketones to form enolates stands as a classic and crucial example of this challenge. The choice between the kinetic and thermodynamic enolate dictates the regiochemical outcome of subsequent reactions, thereby influencing the very architecture of the target molecule. This technical guide provides an in-depth exploration of the core principles governing kinetic versus thermodynamic control, with a specific focus on the strategic use of Lithium Diisopropylamide (LDA) to navigate this regiochemical crossroads.

Core Principles: A Tale of Two Pathways

The formation of two different enolates from an unsymmetrical ketone is a competition between two distinct reaction pathways: the kinetically controlled pathway and the thermodynamically controlled pathway.[1]

-

Kinetic Control: This pathway is governed by the rate of the reaction. The product that is formed the fastest is the kinetic product . This typically occurs under conditions that are irreversible, such as very low temperatures and the use of a strong, non-nucleophilic base.[2] The kinetic enolate is usually the less substituted enolate, as the protons on the less hindered α-carbon are more sterically accessible and are removed more rapidly.[3]

-

Thermodynamic Control: This pathway is governed by the stability of the product. The most stable product is the thermodynamic product . These conditions allow for an equilibrium to be established, where the initial products can revert to the starting material and react again. Higher temperatures and longer reaction times favor the formation of the more stable, more substituted enolate, which benefits from the stabilizing effect of alkyl groups on the double bond.[4]

The interplay between these two pathways can be visualized using a reaction coordinate diagram.

The Role of LDA: A Chemist's Scalpel

Lithium diisopropylamide (LDA) is a strong, sterically hindered, non-nucleophilic base that is exceptionally well-suited for promoting kinetically controlled reactions.[5] Its bulky isopropyl groups prevent it from acting as a nucleophile and attacking the carbonyl carbon.[5] Instead, it efficiently and selectively removes a proton from the most accessible α-carbon.

The key to achieving kinetic control with LDA lies in its irreversible deprotonation of the ketone at low temperatures (typically -78 °C). At this temperature, there is insufficient thermal energy for the less stable kinetic enolate to revert to the ketone and subsequently form the more stable thermodynamic enolate.[5]

Quantitative Data Presentation

The choice of reaction conditions has a dramatic and quantifiable impact on the ratio of kinetic to thermodynamic enolates. This is often determined by trapping the enolates as their more stable silyl (B83357) enol ethers and analyzing the product mixture. The following tables summarize the regiochemical outcome of the deprotonation of representative cyclic and acyclic ketones under kinetic and thermodynamic control.

Table 1: Regioselective Deprotonation of 2-Methylcyclohexanone (B44802)

| Control Type | Base | Solvent | Temperature (°C) | Product Ratio (Kinetic:Thermodynamic) |

| Kinetic | LDA | THF | -78 | >99:1 |

| Thermodynamic | NaH | DME | 25 | 10:90 |

| Thermodynamic | Me3COK | Me3COH | 25 | 22:78 |

Table 2: Regioselective Deprotonation of 2-Pentanone

| Control Type | Base | Solvent | Temperature (°C) | Product Ratio (Kinetic:Thermodynamic) |

| Kinetic | LDA | THF | -78 | 92:8 |

| Thermodynamic | Et3N | MeOH | 25 | 29:71 |

Detailed Experimental Protocols

The following are detailed methodologies for the selective generation and subsequent alkylation of the kinetic and thermodynamic enolates of 2-methylcyclohexanone.

Protocol 1: Kinetic Alkylation of 2-Methylcyclohexanone

This protocol details the in situ preparation of LDA followed by the kinetically controlled alkylation of 2-methylcyclohexanone.

Materials:

-

Diisopropylamine

-

n-Butyllithium in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

2-Methylcyclohexanone

-

Alkylating agent (e.g., Methyl iodide)

-

Saturated aqueous ammonium (B1175870) chloride

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

LDA Preparation: In a flame-dried, nitrogen-purged flask, dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool the solution to 0 °C in an ice bath. Slowly add n-butyllithium (1.0 eq) dropwise. Stir the resulting solution at 0 °C for 30 minutes.

-

Enolate Formation: Cool the freshly prepared LDA solution to -78 °C using a dry ice/acetone bath. Add a solution of 2-methylcyclohexanone (1.0 eq) in anhydrous THF dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete formation of the kinetic enolate.

-

Alkylation: To the enolate solution at -78 °C, add the alkylating agent (1.1 eq) dropwise.

-

Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product, which can be further purified by chromatography.

Protocol 2: Thermodynamic Alkylation of 2-Methylcyclohexanone

This protocol describes the formation of the thermodynamic enolate using a weaker base and allowing the system to reach equilibrium before alkylation.

Materials:

-

Sodium hydride (NaH), mineral oil dispersion

-

Anhydrous 1,2-Dimethoxyethane (DME)

-

2-Methylcyclohexanone

-

Alkylating agent (e.g., Methyl iodide)

-

Water

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation: In a flame-dried, nitrogen-purged flask, wash sodium hydride (1.2 eq) with hexanes to remove the mineral oil and suspend it in anhydrous DME.

-

Enolate Formation: Add a solution of 2-methylcyclohexanone (1.0 eq) in anhydrous DME dropwise to the NaH suspension. Heat the mixture to reflux for 4 hours to allow for equilibration to the thermodynamic enolate.

-

Alkylation: Cool the reaction mixture to room temperature and add the alkylating agent (1.1 eq) dropwise.

-

Reaction and Quenching: Stir the mixture at room temperature until the reaction is complete (monitored by TLC). Carefully quench the reaction by the slow addition of water.

-

Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product, which can be further purified by chromatography.

Mechanistic Pathways and Logical Relationships

The decision to pursue a kinetic or thermodynamic outcome is a logical process based on the desired product. The following diagram illustrates the relationship between the reaction conditions and the resulting enolate.

The mechanism of deprotonation by LDA involves a cyclic transition state, which is influenced by the steric bulk of both the base and the substrate.

Conclusion

The selective formation of either the kinetic or thermodynamic enolate is a powerful tool in the arsenal (B13267) of the synthetic chemist. By carefully controlling the reaction conditions—primarily the choice of base, temperature, and reaction time—it is possible to direct the regiochemical outcome of reactions involving unsymmetrical ketones. The use of LDA as a strong, sterically hindered base is the cornerstone of kinetically controlled enolate formation, providing a reliable method for accessing the less substituted enolate. A thorough understanding of these fundamental principles is essential for the rational design and successful execution of complex synthetic strategies in academic research, and the pharmaceutical and chemical industries.

References

Methodological & Application

In Situ Preparation of Lithium Diisopropylamide for Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lithium diisopropylamide (LDA) is a potent, non-nucleophilic base indispensable in organic synthesis for deprotonation reactions, particularly the formation of kinetic enolates from carbonyl compounds.[1][2][3] Its bulky nature minimizes nucleophilic side reactions, making it a highly selective reagent.[2] While commercially available, in situ preparation of LDA immediately before use is a common and cost-effective practice in research and development settings, ensuring the use of a fresh and highly reactive reagent.[1][4] This document provides detailed application notes and standardized protocols for the in situ generation of LDA and its subsequent application in a typical enolate formation and alkylation reaction.

Introduction

The in situ preparation of LDA involves the reaction of diisopropylamine (B44863) (DIPA) with an organolithium reagent, most commonly n-butyllithium (n-BuLi), in an anhydrous ethereal solvent such as tetrahydrofuran (B95107) (THF) at low temperatures.[1][5] The significant difference in pKa values between diisopropylamine (pKa ≈ 36) and butane (B89635) (pKa ≈ 50) drives the reaction to completion, leading to the rapid and quantitative formation of LDA.[1][6] This method offers several advantages, including circumventing the potential decomposition of stored LDA solutions and allowing for precise control over the stoichiometry of the base.[7]

The primary application of in situ prepared LDA is the regioselective deprotonation of carbonyl compounds to form the less substituted, or "kinetic," enolate.[1][3] This powerful intermediate can then be trapped by various electrophiles in subsequent synthetic steps, enabling the formation of new carbon-carbon bonds. This methodology is a cornerstone of modern organic synthesis, facilitating the construction of complex molecular architectures in the development of pharmaceuticals and other fine chemicals.

Quantitative Data Summary

The following tables summarize the typical stoichiometry and reaction conditions for the in situ preparation of LDA and a subsequent alkylation reaction.

Table 1: Reagents for In Situ LDA Preparation

| Reagent | Molecular Weight ( g/mol ) | Density (g/mL) | Typical Molar Ratio |

| Diisopropylamine (DIPA) | 101.19 | 0.722 | 1.1 - 1.2 |

| n-Butyllithium (n-BuLi) | 64.06 | Varies with solution | 1.0 |

| Tetrahydrofuran (THF) | 72.11 | 0.889 | Solvent |

Table 2: Typical Reaction Parameters for In Situ LDA Generation and Use

| Step | Parameter | Value | Notes |